

BS-194 structure-activity relationship

pyrazolo[1,5-a]pyrimidine

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Compound Focus: BS-194

CAS No.: 1092443-55-4

Cat. No.: S522176

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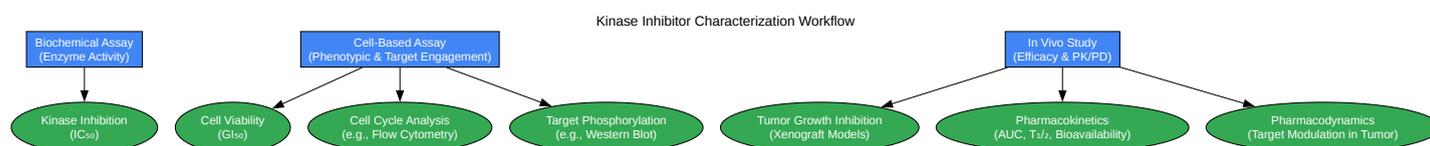
Profile of BS-194 (Compound 4k)

The table below summarizes the key characteristics of **BS-194** identified in the search results.

Property	Description
Chemical Class	Pyrazolo[1,5-a]pyrimidine derivative [1] [2]
Primary Target	Cyclin-dependent kinase 2 (CDK2) [1] [2]
Reported IC ₅₀ vs. CDK2	3 nmol/L [1]
Other CDK Targets	CDK1 (IC ₅₀ : 30 nmol/L), CDK5 (IC ₅₀ : 30 nmol/L), CDK7 (IC ₅₀ : 250 nmol/L), CDK9 (IC ₅₀ : 90 nmol/L) [1]
Reported Cellular Activity	Mean GI ₅₀ of 280 nmol/L across 60 cancer cell lines; induces S and G ₂ /M cell cycle block [1]
In Vivo Profile	Orally bioavailable with an elimination half-life of 178 min in mice; showed antitumor effects in human tumor xenografts at 25 mg/kg [1]

Experimental Data and Protocols for Kinase Inhibitors

The methodologies used to characterize kinase inhibitors like **BS-194** are well-established. The workflow below outlines the key experimental stages from biochemical assay to in vivo studies.



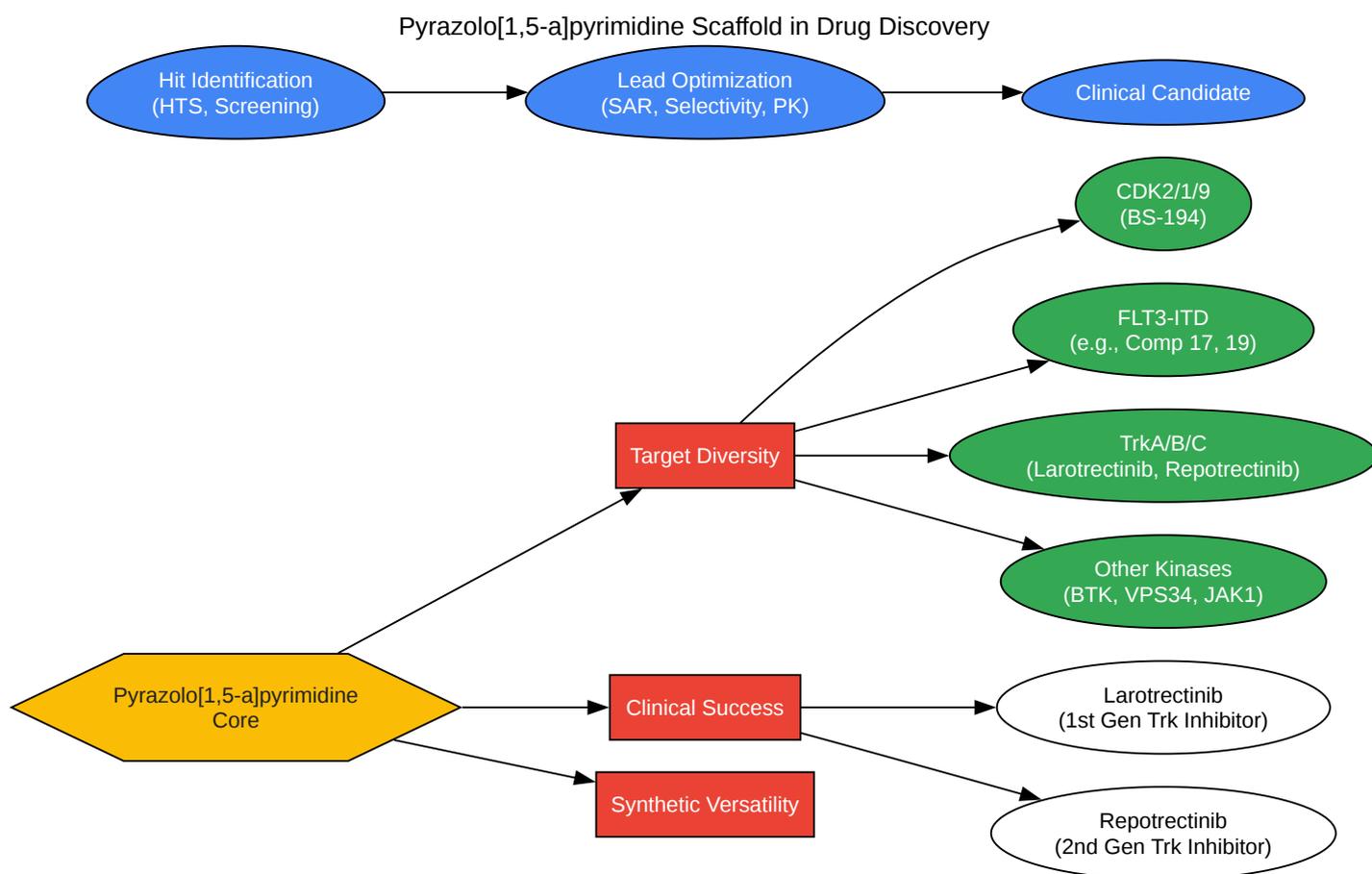
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Here are the detailed methodologies for the key experiments cited for **BS-194** and related compounds:

- **Biochemical Kinase Assay (IC₅₀):** This assay directly measures a compound's ability to inhibit a purified kinase enzyme. The reaction typically includes the kinase, ATP, a substrate (often a peptide), and the test compound. Inhibition is calculated by measuring the amount of phosphorylated product generated, often using radioactivity or fluorescence. The concentration that inhibits 50% of the kinase activity (IC₅₀) is then determined [1].
- **Cell-Based Antiproliferative Assay (GI₅₀):** This measures a compound's effect on cell growth. Cells are incubated with a range of compound concentrations for a set period (e.g., 72 hours). Cell viability is assessed using reagents like MTT or Alamar Blue. The GI₅₀ is the concentration that causes a 50% reduction in cell growth compared to untreated controls [1].
- **Cell Cycle Analysis:** Treated cells are stained with a DNA-binding dye like propidium iodide and analyzed by flow cytometry. The fluorescence intensity, proportional to DNA content, allows for quantification of the percentage of cells in each phase of the cell cycle (G₁, S, G₂/M) [1].
- **In Vivo Efficacy (Xenograft Models):** Human cancer cells are implanted into immunodeficient mice. Once tumors are established, mice are orally dosed with the compound (e.g., **BS-194** at 25 mg/kg) or a vehicle control. Tumor volume and body weight are monitored regularly to assess efficacy and toxicity [1].
- **Pharmacokinetic (PK) Studies:** Compounds are administered to animals (e.g., mice) via oral and intravenous routes. Blood samples are collected at various time points, and plasma concentration of the compound is analyzed (e.g., by LC-MS/MS). Data is used to calculate parameters like half-life (T_{1/2}) and oral bioavailability (F%) [1].

Pyrazolo[1,5-a]pyrimidines in Drug Discovery

The pyrazolo[1,5-a]pyrimidine (PP) scaffold is a privileged structure in medicinal chemistry, particularly in oncology. The following diagram illustrates its versatility in targeting multiple kinases and its progression from hit to lead compound.



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The table below compares several prominent pyrazolo[1,5-a]pyrimidine-based inhibitors, illustrating the scaffold's versatility.

Compound Name / Lead	Primary Target(s)	Key Activity (IC ₅₀ / Kd)	Therapeutic Area / Status	Key Structural Features / SAR Insights
BS-194 (4k)	CDK2, CDK1, CDK9	CDK2: 3 nM [1]	Cancer (Preclinical)	Prototype CDK inhibitor; demonstrates oral bioavailability and in vivo efficacy [1] [2].
Dinaciclib	CDK2, CDK1, CDK5, CDK9	Potent nanomolar inhibition [2]	Cancer (Clinical)	Well-known PP-based drug; interactions with hinge residue (Leu83) and hydrophobic pocket are key [2].
Larotrectinib / Repotrectinib	Tropomyosin receptor kinases (TrkA/B/C)	N/A (Clinical drug)	NTRK+ Cancers (Approved)	Two of three approved NTRK inhibitors feature the PP core, validating its clinical utility [3].
Compounds 17 & 19	FLT3-ITD (including D835Y mutant)	0.4 nM (FLT3-ITD); 0.3 nM (D835Y) [4]	Acute Myeloid Leukemia (Research)	Exemplify optimization for potency against wild-type and resistant mutants [4].
RD-I-53	VPS34, JAK1-JH2	Kd: 0.4 μM (VPS34); 0.5 μM (JAK1-JH2) [5]	Cancer (Research)	3-Substituted PP with benzothiazole; shows selective anticancer activity in breast cancer cell lines [5].

Suggestions for Further Research

The available data on **BS-194** provides a starting point, but a complete SAR analysis requires deeper investigation.

- **Search for Primary Literature:** The profile of **BS-194** originates from a 2010 paper in the *Journal of Medicinal Chemistry* [1]. I recommend obtaining the full text of this article, as it is the most likely source to contain detailed synthetic routes and preliminary SAR data, such as the activity of analogs leading to the discovery of **BS-194**.
- **Explore Related Compounds:** The field has advanced significantly since 2010. You may find more extensive and recent SAR data by researching subsequent work on pyrazolo[1,5-a]pyrimidines as CDK9 [6], FLT3 [4], or Trk [3] inhibitors. The design strategies and substituents reported in these studies can provide valuable insights for your own work.
- **Utilize Patent Databases:** The CA2576949A1 patent [7], while broad, indicates extensive industrial research into this scaffold. Searching for patents citing the original **BS-194** paper or focusing on pyrazolo[1,5-a]pyrimidine kinase inhibitors may reveal more specific structural information.

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